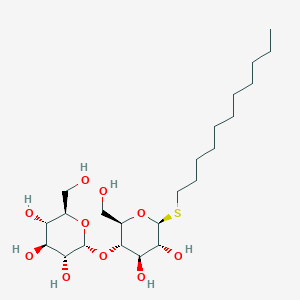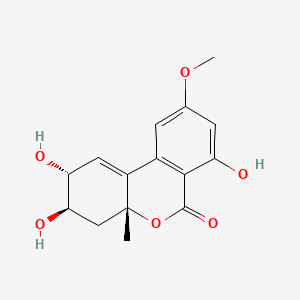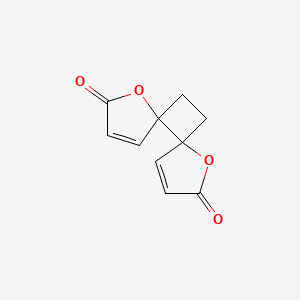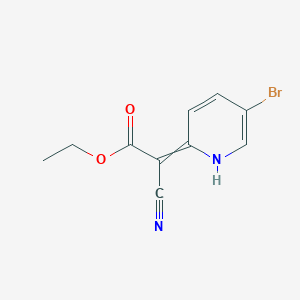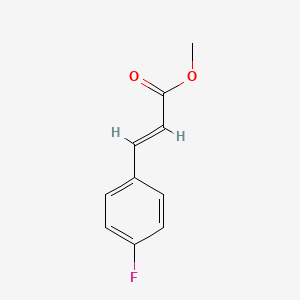
Q Pr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier.Quaternary quinuclidine derivative,, synthetic.
Wissenschaftliche Forschungsanwendungen
Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties
Quercetin, a flavonoid compound found in plants, has been extensively studied for its antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties. These properties suggest potential applications in antioncology, cardiovascular protection, and anti-immunosuppression treatments. Quercetin also shows the capability to alleviate the toxicity of mycotoxins, highlighting its significant role in medical application (Yang et al., 2020).
Encapsulation and Nanotechnology
The encapsulation of quercetin, particularly in nanoformulations, enhances its bioavailability and solubility. These advancements in encapsulation technology open up new avenues for its application in various therapeutic areas. This includes its use in synthesizing silver and gold nanoparticles, indicating its potential in diverse medical and technological applications (Nathiya et al., 2014).
Neuroprotective Effects
Quercetin's role in neuroprotection is significant. Its potent antioxidant and anti-inflammatory properties contribute to reducing risks of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease. This underscores its potential in both prevention and therapeutic intervention in neurodegeneration (Elumalai & Lakshmi, 2016).
Cardiovascular and Neuroprotective Benefits
Quercetin imparts cardiovascular and neuroprotective benefits, making it an ideal phytochemical for protecting against cardiac and neurodegenerative diseases. Its presence in fresh produce and the potential to extract it from food industrial wastes/byproducts show its versatile applications in health promotion (Bhat & Bhat, 2021).
Therapeutic Potential in Various Health Conditions
Quercetin exhibits therapeutic effects in conditions like diabetes, anti-inflammatory disorders, antimicrobial activities, and even in cancer treatment. These properties, along with its presence in common dietary items, indicate its broad potential in human health (Salehi et al., 2020).
Antidiabetic and Anticancer Applications
Quercetin shows promise as a molecule for the treatment of diabetes and its complications, and its anticancer properties have been well-documented. These findings suggest a future direction in exploring its efficacy in human subjects for these diseases (Shi et al., 2019).
Application in Oncotherapy
Quercetin's anti-cancer potential, particularly in its nanoformulations, has been extensively explored. It demonstrates modulatory effects on cell apoptosis, migration, and growth in various cancer types. The challenges of its bioavailability are being addressed through nanotechnology, enhancing its potential as an onco-therapeutic agent (Nam et al., 2016).
Eigenschaften
Molekularformel |
C10H20BrN |
|---|---|
Molekulargewicht |
234.17 Da. |
Synonyme |
1-n-propylquinuclidinium bromide, N-n-propylquinuclidinium bromide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
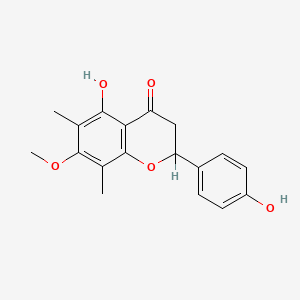
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

